2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid
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Overview
Description
2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with hydrazine to form the thieno[2,3-b]pyrazine core, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid
- Thieno[2,3-b]pyrazine-6-carboxylic acid
- 2-Amino-thieno[2,3-b]pyrazine-6-carboxylic acid
Uniqueness
2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which provide distinct reactivity and potential for derivatization. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3ClN2O2S |
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Molecular Weight |
214.63 g/mol |
IUPAC Name |
2-chlorothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-2-9-6-3(10-5)1-4(13-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
MGRFJVQIOLYZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=C(N=C21)Cl)C(=O)O |
Origin of Product |
United States |
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